molecular formula C12H14O3 B13518981 3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B13518981
M. Wt: 206.24 g/mol
InChI Key: AUEIKMZHSUSWNU-UHFFFAOYSA-N
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Description

3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C12H14O3 It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 3-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available naphthalene derivatives.

    Methoxylation: Introduction of the methoxy group at the 3-position can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Hydrogenation: The aromatic ring is partially hydrogenated to form the tetrahydronaphthalene structure. This can be done using hydrogen gas in the presence of a palladium or platinum catalyst.

    Carboxylation: The carboxylic acid group is introduced at the 2-position through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), Potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols or aldehydes

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
  • 5,6,7,8-Tetrahydro-2-naphthoic acid
  • 3-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Uniqueness

3-Methoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is unique due to the specific positioning of the methoxy and carboxylic acid groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it valuable in various research applications.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C12H14O3/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h6-7H,2-5H2,1H3,(H,13,14)

InChI Key

AUEIKMZHSUSWNU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CCCCC2=C1)C(=O)O

Origin of Product

United States

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